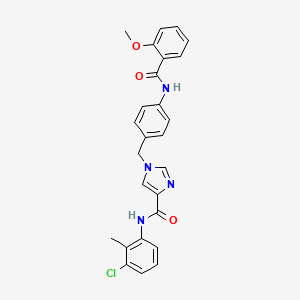

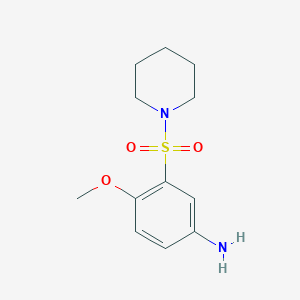

![molecular formula C6H14OS B2487000 2-[(2-Methylpropan-2-yl)oxy]ethanethiol CAS No. 25674-62-8](/img/structure/B2487000.png)

2-[(2-Methylpropan-2-yl)oxy]ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiol-based compounds like 2-[(2-Methylpropan-2-yl)oxy]ethanethiol typically involves strategies that incorporate sulfur atoms into organic frameworks. For example, 2-(Diethylamino)ethanethiol serves as a reagent for the deprotection of aromatic methyl ethers, showcasing the utility of thiol and ether groups in synthetic organic chemistry (Magano, Chen, Clark, & Nussbaumer, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds like 2-[(2-Methylpropan-2-yl)oxy]ethanethiol would involve examining the spatial arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used. For instance, synthesis and characterization efforts on related compounds highlight the role of structural determination in understanding the properties of such molecules (Pavitha et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of thiol-containing compounds includes their ability to undergo oxidation, nucleophilic substitution, and addition reactions. Thiol groups are known for their nucleophilicity and can participate in various chemical transformations, offering a pathway to a range of derivatives. The synthesis of diastereoisomeric thia-Michael bis-adducts exemplifies the chemical versatility of thiols in reactions (Lobov et al., 2019).

Aplicaciones Científicas De Investigación

Odorless Deprotection of Aromatic Methyl Ethers

A study by Magano et al. (2006) discusses a new reagent for the deprotection of aromatic methyl ethers, which can be related to the family of compounds including 2-[(2-Methylpropan-2-yl)oxy]ethanethiol. This method offers an essentially odorless workup, differentiating it from traditional thiols like ethanethiol (Magano, Chen, Clark, & Nussbaumer, 2006).

Synthesis of Functional Exo-7-Oxanorbornene Dendron Macromonomers

Liu, Burford, and Lowe (2014) describe the synthesis of functional acrylic exo-7-oxanorbornene species and their use as precursors in dendronized thiol-Michael coupling chemistry. This includes compounds related to 2-[(2-Methylpropan-2-yl)oxy]ethanethiol, underscoring its role in polymerization and the creation of functional polymers (Liu, Burford, & Lowe, 2014).

Catalytic Reaction with Thiophosgene

Nilsson (1974) explored the reaction of 2-Methylpropane-2-thiol with thiophosgene, leading to the formation of specific disulfides and dithiothiones. This study highlights the chemical reactivity of compounds like 2-[(2-Methylpropan-2-yl)oxy]ethanethiol in the presence of thiophosgene (Nilsson, 1974).

Synthesis and Structures of Diglycolaldehyde Thioacetals

Aparicio, Benitez, and González (1982) studied the reaction of diglycolaldehyde with thiols, leading to the formation of various thioacetals. The study included the use of 2-methylpropane-2-thiol, providing insight into the structural properties of thioacetals related to 2-[(2-Methylpropan-2-yl)oxy]ethanethiol (Aparicio, Benitez, & González, 1982).

Synthesis of Bismuth (III) Thiolates/Dithiolates

Kaur and Singh (2017) conducted a study on the electrochemical synthesis of Bismuth (III) thiolates/dithiolates, including the use of 2-methylpropane-2-thiol. This research offers insights into the applications of thiolates/dithiolates in coordination chemistry and their potential uses in various industrial processes (Kaur & Singh, 2017).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,3)7-4-5-8/h8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKGMGTTGBHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

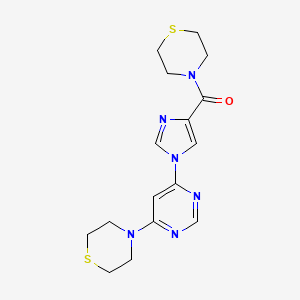

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)

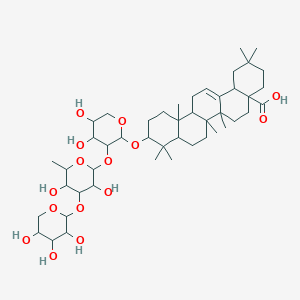

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

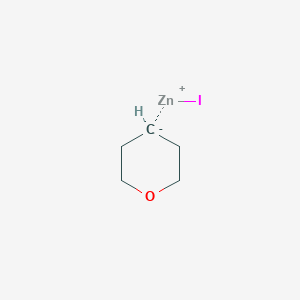

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)

![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)